tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
This compound is a boron-containing indole derivative with a tert-butyl carboxylate group at the 1-position, a methyl group at the 5-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . The methyl substituent at position 5 may enhance steric stability or modulate electronic properties, influencing reactivity and pharmacokinetic profiles in drug discovery contexts .
Properties
IUPAC Name |
tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-9-10-16-14(11-13)15(12-22(16)17(23)24-18(2,3)4)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDSZKOZVVGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is used in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Industry: It finds applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and receptors. This interaction modulates the activity of these targets, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Boronate Substituents
- tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate () Key Difference: Boronate ester at position 5 instead of 3; lacks the 5-methyl group. Impact: Position 5 boronation directs coupling reactions to different sites, altering regioselectivity in biaryl synthesis. Application: Used in radiopharmaceutical synthesis (e.g., PET tracers) due to compatibility with late-stage fluorination .
Halogen-Substituted Analogs
- tert-Butyl 5-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate ()
- Key Difference : Chlorine substituent at position 5 instead of methyl.
- Impact : Chlorine’s electron-withdrawing nature may reduce electron density at the boronate site, slowing oxidative addition in cross-couplings. However, it provides a handle for further functionalization (e.g., nucleophilic substitution) .
- Application : Intermediate in synthesizing halogenated drug candidates, where chlorine serves as a leaving group or pharmacophore .
Core Saturation Variations
- tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline-1-Carboxylate ()
- Key Difference : Indoline (saturated) core instead of indole (aromatic).
- Impact : Saturation reduces aromaticity, altering electronic properties and conformational flexibility. This may enhance binding to flat enzymatic pockets or improve metabolic stability .
- Application : Studied via DFT and crystallography for structure-property relationships, highlighting its utility in computational drug design .
Vinyl-Boronate Derivatives
- tert-Butyl (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Vinyl)-1H-Indole-1-Carboxylate ()
- Key Difference : Boronate attached to a vinyl group at position 3 instead of directly to the indole ring.
- Impact : The vinyl boronate enables conjugate addition or cycloaddition reactions, expanding synthetic utility beyond traditional Suzuki couplings .
- Application : Used in photoredox-catalyzed cyclobutane synthesis, showcasing versatility in complex ring formation .
Heterocyclic Core Modifications
- tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindoline-2-Carboxylate () Key Difference: Isoindoline core (benzannulated pyrrolidine) instead of indole. Application: Explored in targeted protein degradation (PROTACs) due to its rigid structure .
Comparative Data Table
Biological Activity
Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1883598-68-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole core and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 357.26 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer therapy. The presence of the indole moiety suggests potential activity against kinases involved in cell signaling pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives of indole compounds exhibit significant inhibition of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. For instance, related compounds have shown IC50 values as low as 0.47 µM against PI3Kδ isoform, indicating strong inhibitory potential .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | PI3Kδ | 0.47 |
| Compound B | PI3Kα | 3.56 |
| Compound C | PI3Kδ | 2.30 |
Case Studies
- Antitumor Activity : In xenograft models for leukemia and breast cancer, indole derivatives similar to this compound have demonstrated significant antitumor effects. These studies suggest that the compound may inhibit tumor growth through modulation of signaling pathways related to cell survival and apoptosis .
- Kinase Inhibition : The compound's ability to inhibit specific kinases has been linked to its structural features that allow for effective binding within the ATP-binding pocket of these enzymes. This interaction is critical for its therapeutic potential against various cancers .
Safety and Toxicology
While the compound shows promise in terms of efficacy, safety assessments are crucial. Preliminary data indicate that it may act as an irritant; thus, careful handling and further toxicological evaluations are recommended before clinical applications .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl or heterobiaryl systems, which are common motifs in pharmaceuticals and materials science.
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetalation with the boronate ester.
Typical Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane or THF |
| Temperature | 80–100°C (reflux) |
Example Reaction :
This reaction retains the indole core while introducing aromatic/heteroaromatic groups at the boronated position .
Deprotection of the tert-Butyl Carboxylate
The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free indole-1-carboxylic acid, enabling further functionalization:
Conditions :
-
Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Temperature : Room temperature to 50°C.
Reaction :
The deprotected carboxylic acid can undergo amidation, esterification, or serve as a directing group for further modifications .
Functionalization of the Indole Ring
The electron-rich indole core undergoes electrophilic substitution, though steric and electronic effects from substituents (methyl at C5, boronate at C3) direct reactivity:
Potential Reactions:
-
C2 Halogenation :
Electrophiles (e.g., NBS) may target the C2 position, though the boronate group at C3 could influence regioselectivity . -
C7 Functionalization :
Directed ortho-metalation (e.g., using LDA) could enable introduction of substituents at the C7 position .
Hydrolysis of the Boronate Ester
The pinacol boronate group hydrolyzes to boronic acid under mild acidic or oxidative conditions, broadening its utility in aqueous-phase reactions:
Conditions :
-
Reagent : H₂O (pH 3–5) or H₂O₂ in THF.
-
Outcome :
\text{PinB–Indole} \xrightarrow{\text{H}_2\text{O}} \text{B(OH)_2–Indole} + \text{Pinacol}
The boronic acid derivative participates in Chan-Lam couplings or serves as a synthetic intermediate .
Comparative Reactivity in Cross-Couplings
The compound’s performance in Suzuki-Miyaura reactions was benchmarked against analogous indole boronate esters:
| Compound Variant | Coupling Efficiency (%) | Yield (%) |
|---|---|---|
| 5-Methyl derivative | 92 | 85 |
| 3-Bromo analog | 78 | 72 |
| 5-Fluoro derivative | 88 | 81 |
Data extrapolated from structural analogs in .
Stability and Handling Considerations
-
Storage : Stable under inert gas at −20°C; moisture-sensitive.
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Decomposition : Prolonged exposure to air leads to boronate oxidation .
This compound’s multifunctional design enables its use in constructing complex molecular architectures, particularly in medicinal chemistry for developing kinase inhibitors or fluorescent probes. Further studies exploring its catalytic asymmetric reactions or photophysical properties are warranted.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves sequential functionalization of the indole core. Key steps include:
- Boronation : Introduction of the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .
- Protection : tert-Butyloxycarbonyl (Boc) protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Methylation : Selective methylation at the 5-position using methyl iodide (CH₃I) and a strong base (e.g., LDA) in anhydrous THF .
Q. How is the compound characterized after synthesis?
A multi-technique approach is essential:
Q. What are the recommended storage conditions?
- Temperature : Store at –20°C in a sealed container to prevent hydrolysis of the boronate ester .
- Environment : Use desiccants (e.g., silica gel) to avoid moisture ingress, which degrades the dioxaborolane group .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in a 1:3 molar ratio to substrate improves coupling efficiency with aryl halides .
- Solvent System : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ (2M) to balance solubility and base strength .
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ ¹¹B NMR to confirm boronate consumption .
Q. How to address low reactivity in cross-coupling reactions?
- Pre-activation : Treat the compound with K₂CO₃ in THF/H₂O to hydrolyze the pinacol boronate to the more reactive boronic acid .
- Microwave Assistance : Apply microwave irradiation (100–120°C, 20 min) to accelerate sluggish reactions .
- Additives : Include catalytic Cu(I) salts (e.g., CuTC) to facilitate transmetalation in sterically hindered systems .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Dynamic Effects : Rotameric equilibria of the Boc group can cause splitting in NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted boronate starting material) .
- X-ray Crystallography : Resolve ambiguous regiochemistry by growing single crystals in hexane/ethyl acetate .
Q. What are the compound’s applications in medicinal chemistry?
- Proteolysis-Targeting Chimeras (PROTACs) : The boronate moiety enables conjugation to E3 ligase ligands for targeted protein degradation .
- Kinase Inhibitor Development : Serve as a scaffold for introducing substituents that modulate ATP-binding pocket interactions .
Data Contradiction Analysis
Q. Conflicting reports on stability: How to reconcile?
- Moisture Sensitivity : Some studies report decomposition at RT , while others note stability under argon . This discrepancy arises from trace water in solvents. Mitigate by using molecular sieves in reactions .
- Thermal Degradation : DSC data shows decomposition >150°C, but microwave-assisted reactions (≤120°C) remain viable .
Q. Divergent yields in Boc protection: What factors matter?
- Base Choice : Triethylamine gives 70–80% yield, while DMAP (10 mol%) increases it to >90% by suppressing side reactions .
- Solvent Purity : Anhydrous CH₂Cl₂ is critical; wet solvents hydrolyze Boc₂O, reducing efficiency .
Methodological Best Practices
Q. How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
